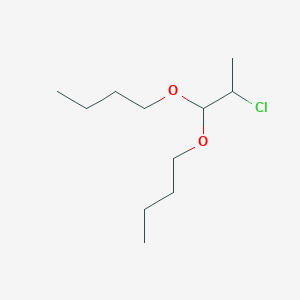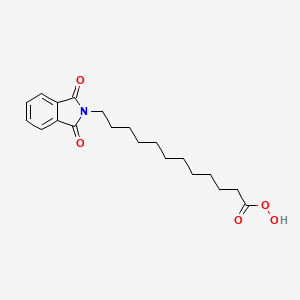
12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid: is an organic compound that belongs to the class of peroxo acids It is characterized by the presence of a peroxo group (-OOH) attached to a dodecane chain, which is further linked to a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid can be achieved through a multi-step process:
Formation of the Isoindoline Moiety: The initial step involves the synthesis of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. This can be achieved by the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the Dodecane Chain: The next step involves the attachment of a dodecane chain to the isoindoline moiety. This can be done through a nucleophilic substitution reaction using a dodecane halide (e.g., dodecyl bromide) in the presence of a base.
Introduction of the Peroxo Group: The final step involves the introduction of the peroxo group. This can be achieved by the oxidation of the terminal alkyl group using hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Industrial Production Methods: Industrial production of this compound would likely involve the optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peroxo group in 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid makes it a strong oxidizing agent. It can undergo oxidation reactions with various organic substrates, converting them into their corresponding oxides.
Reduction: Under certain conditions, the peroxo group can be reduced to a hydroxyl group, resulting in the formation of 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dodecane chain, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, organic peroxides, and catalysts such as molybdenum or tungsten.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Corresponding oxides of the substrates.
Reduction: 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecanol.
Substitution: Various substituted dodecane derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an oxidizing agent in various organic reactions.
Catalysis: Potential use as a catalyst in oxidation reactions.
Biology:
Antimicrobial Activity: Potential antimicrobial properties due to its oxidizing nature.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Industry:
Polymer Production: Used in the production of polymers and resins.
Textile Industry: Potential use as a bleaching agent.
Mechanism of Action
The mechanism of action of 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid primarily involves its ability to act as an oxidizing agent. The peroxo group can transfer oxygen atoms to various substrates, leading to their oxidation. This process involves the formation of reactive oxygen species, which can interact with molecular targets such as proteins, nucleic acids, and lipids, leading to their modification or degradation.
Comparison with Similar Compounds
Phthalic Anhydride: Used in the synthesis of the isoindoline moiety.
Dodecane: The alkyl chain component.
Hydrogen Peroxide: A common oxidizing agent.
Uniqueness: 12-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)dodecaneperoxoic acid is unique due to its combination of a peroxo group with a long alkyl chain and an isoindoline moiety
Properties
CAS No. |
143205-48-5 |
|---|---|
Molecular Formula |
C20H27NO5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
12-(1,3-dioxoisoindol-2-yl)dodecaneperoxoic acid |
InChI |
InChI=1S/C20H27NO5/c22-18(26-25)14-8-6-4-2-1-3-5-7-11-15-21-19(23)16-12-9-10-13-17(16)20(21)24/h9-10,12-13,25H,1-8,11,14-15H2 |
InChI Key |
BAWKIAMMNUPMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
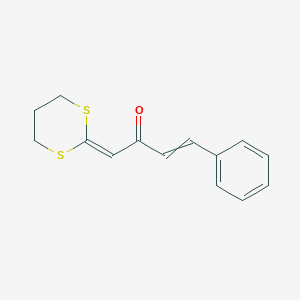
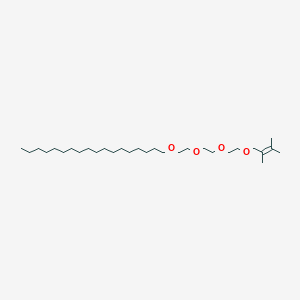
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
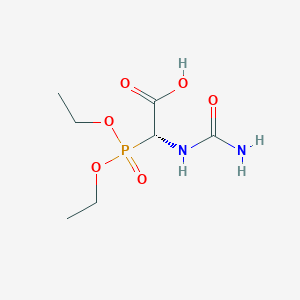

![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
![[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate](/img/structure/B12561924.png)
